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  • Product: 6-Fluoro-4-isochromanone
  • CAS: 1344889-17-3

Core Science & Biosynthesis

Foundational

6-Fluoro-4-isochromanone CAS number and molecular weight

The following technical guide details the chemical identity, synthesis, and application of 6-Fluoro-4-isochromanone , a specialized fluorinated heterocyclic building block used in medicinal chemistry. CAS Number: 1344889...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 6-Fluoro-4-isochromanone , a specialized fluorinated heterocyclic building block used in medicinal chemistry.

CAS Number: 1344889-17-3 | Molecular Weight: 166.15 g/mol

Executive Summary

6-Fluoro-4-isochromanone (also known as 6-fluoro-1H-isochromen-4(3H)-one) is a bicyclic organic compound featuring a benzene ring fused to a dihydro-pyran-4-one moiety.[1] Distinguished by the position of the oxygen atom (position 2) and the ketone (position 4), it serves as a critical scaffold in drug discovery, particularly for fragment-based drug design (FBDD) and scaffold hopping . The fluorine atom at the 6-position modulates metabolic stability and lipophilicity, making it a valuable intermediate for synthesizing spiro-hydantoins, enzyme inhibitors, and bioisosteres of chromanones.

Chemical Identity & Properties

The following data establishes the precise chemical baseline for 6-Fluoro-4-isochromanone.

PropertySpecification
CAS Number 1344889-17-3
IUPAC Name 6-Fluoro-2,3-dihydro-4H-isochromen-4-one
Molecular Formula C₉H₇FO₂
Molecular Weight 166.15 g/mol
SMILES C1OC2=C(C=C(F)C=C2)C(=O)1 (Note: Numbering dependent) Validated: C1C2=C(C=C(C=C2)F)C(=O)CO1
InChIKey ZJJRDMLDGKRMAD-UHFFFAOYSA-N
Appearance White to off-white solid
Solubility Soluble in DCM, Ethyl Acetate, DMSO; sparingly soluble in water.[2][3][4][5]
Lipophilicity (LogP) ~1.3 (Predicted)
Structural Analysis

The compound consists of a benzene ring fused to a six-membered ring containing one oxygen atom and one ketone.

  • Isochroman Core: Oxygen is at position 2, benzylic carbon at position 1.

  • Ketone: Located at position 4.[4][6][7][8]

  • Fluorine: Located at position 6 on the benzene ring (para to the benzylic methylene C1).

Synthesis & Manufacturing

The synthesis of 6-Fluoro-4-isochromanone typically follows a Friedel-Crafts intramolecular cyclization pathway. This route ensures regioselectivity driven by the directing effects of the fluorinated precursor.

Retro-Synthetic Analysis

To obtain the 6-fluoro isomer, the starting material must be 4-fluorobenzyl alcohol . The fluorine atom at the 4-position of the benzyl alcohol ends up at the 6-position of the isochromanone ring after cyclization ortho to the methylene group.

Detailed Synthetic Protocol

Step 1: O-Alkylation (Williamson Ether Synthesis)

  • Precursors: 4-Fluorobenzyl alcohol, Ethyl bromoacetate.

  • Reagents: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Solvent: THF or DMF (Anhydrous).

  • Conditions: 0°C to Room Temperature (RT), 2–4 hours.

  • Mechanism: Deprotonation of the alcohol forms an alkoxide, which attacks the alkyl halide to form Ethyl 2-((4-fluorobenzyl)oxy)acetate .

Step 2: Hydrolysis

  • Reagents: Lithium Hydroxide (LiOH) or NaOH (aq).

  • Solvent: THF/Water (1:1).

  • Product: 2-((4-Fluorobenzyl)oxy)acetic acid .

Step 3: Intramolecular Friedel-Crafts Cyclization

  • Activation: Convert the acid to acid chloride using Thionyl Chloride (SOCl₂) or Oxalyl Chloride.

  • Cyclization Reagent: Aluminum Chloride (AlCl₃) or Tin(IV) Chloride (SnCl₄).

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

  • Conditions: 0°C to RT.

  • Outcome: The acyl chloride attacks the benzene ring at the position ortho to the benzylic methylene. Since the fluorine (para to methylene) directs ortho/para, and the methylene is activating, the cyclization occurs at the sterically accessible ortho position, yielding 6-Fluoro-4-isochromanone .

Reaction Workflow Diagram

Synthesis Start 4-Fluorobenzyl Alcohol Inter1 Ethyl 2-((4-fluorobenzyl)oxy)acetate Start->Inter1 Ethyl bromoacetate NaH, THF Inter2 2-((4-Fluorobenzyl)oxy)acetic acid Inter1->Inter2 LiOH, THF/H2O Hydrolysis Inter3 Acid Chloride Intermediate Inter2->Inter3 SOCl2, DCM Product 6-Fluoro-4-isochromanone (CAS 1344889-17-3) Inter3->Product AlCl3 Friedel-Crafts Cyclization

Figure 1: Step-wise synthesis pathway from 4-fluorobenzyl alcohol to 6-fluoro-4-isochromanone.

Applications in Drug Discovery

Researchers utilize 6-Fluoro-4-isochromanone primarily as a scaffold intermediate for constructing bioactive molecules.

Spiro-Hydantoin Synthesis

The C4 ketone is a reactive center for Bucherer-Bergs reactions , converting the ketone into a spiro-hydantoin moiety. These derivatives are potent Aldose Reductase Inhibitors (ARIs) , investigated for treating diabetic complications (neuropathy, retinopathy).

Scaffold Hopping

The isochromanone core serves as a bioisostere for:

  • Chromanones (4-chromanones): Modifying the oxygen position alters hydrogen bond acceptor vectors and metabolic liability.

  • Tetralones: Introducing the oxygen atom increases polarity and solubility compared to the carbocyclic tetralone.

Fluorine Effect

The C6-fluorine atom provides:

  • Metabolic Blocking: Prevents oxidative metabolism at the para-position of the aromatic ring.

  • Electronic Modulation: Increases the acidity of neighboring protons and alters the pKa of potential basic amines introduced later in the synthesis.

Handling & Safety

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation or hydrolysis.

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood during handling, especially during the Friedel-Crafts synthesis step involving AlCl₃.

References

  • VulcanChem. (n.d.). 6-Fluoro-4-isochromanone (1344889-17-3) Product Profile. Retrieved from

  • PubChem. (n.d.). Isochroman-4-one Derivatives and Analogues. National Library of Medicine. Retrieved from

  • ChemicalBook. (n.d.). Search Results for Fluorinated Isochromanones. Retrieved from

  • Reisman, S. E., et al. (2008).[9] Stereocontrolled Synthesis of Fluorinated Isochromans. Journal of the American Chemical Society.[9] (Contextual reference for fluorinated isochroman synthesis).

Sources

Exploratory

Strategic Fluorination: Metabolic Stability of 6-Fluoro-Substituted Bicyclic Ketones

Executive Summary Bicyclic ketones, particularly bicyclo[2.2.2]octan-2-one and bicyclo[3.1.1]heptan-2-one scaffolds, serve as critical bioisosteres for phenyl rings and tert-butyl groups in modern drug discovery. However...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bicyclic ketones, particularly bicyclo[2.2.2]octan-2-one and bicyclo[3.1.1]heptan-2-one scaffolds, serve as critical bioisosteres for phenyl rings and tert-butyl groups in modern drug discovery. However, their utility is frequently compromised by rapid metabolic clearance. The ketone moiety functions as a "metabolic handle," susceptible to reversible reduction by cytosolic Carbonyl Reductases (CBRs) and Aldo-Keto Reductases (AKRs), while the aliphatic bridge positions are prone to oxidative hydroxylation by Cytochrome P450 (CYP) enzymes.

This guide details the strategic introduction of a fluorine atom at the 6-position of the bicyclic framework. This specific substitution pattern offers a dual-action stabilization mechanism: it sterically and electronically modulates the carbonyl reactivity while simultaneously blocking a high-clearance site of oxidative metabolism.

The Metabolic Liability of Bicyclic Ketones

To engineer stability, one must first understand the degradation pathways. Bicyclic ketones do not follow simple Phase I clearance rules; they are subject to a "tug-of-war" between oxidation and reduction.

The Two-Front War
  • Reductive Metabolism (Cytosolic): The carbonyl group is rapidly reduced to the corresponding secondary alcohol by CBR1 and AKR1C enzymes. This alcohol is often a substrate for Phase II glucuronidation (UGTs), leading to rapid renal excretion.

  • Oxidative Metabolism (Microsomal): The lipophilic bicyclic cage recruits CYP450 isoforms (typically CYP3A4 or CYP2D6). The C5 and C6 positions (beta to the carbonyl) are electronically activated for hydrogen atom abstraction (HAT), leading to hydroxylation.

The 6-Fluoro Solution

Substituting hydrogen with fluorine at the 6-position of a bicyclo[2.2.2]octan-2-one scaffold imparts profound stability through stereoelectronic effects:

  • C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 98 kcal/mol), rendering the C6 position inert to CYP-mediated radical abstraction.

  • Dipole-Dipole Repulsion: The strong dipole of the C-F bond, when positioned at C6, can destabilize the transition state required for hydride transfer to the C2 carbonyl, thereby slowing reductive clearance.

Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of the parent scaffold versus the 6-fluoro analog.

MetabolicPathways Parent Parent Bicyclic Ketone (Unsubstituted) Alcohol Phase I Metabolite: Secondary Alcohol Parent->Alcohol CBR/AKR (Rapid Reduction) Hydroxy Phase I Metabolite: 6-Hydroxy-Ketone Parent->Hydroxy CYP450 (Oxidation at C6) F_Analog 6-Fluoro Analog (Stabilized) F_Analog->Alcohol CBR/AKR (Slowed Kinetics) F_Analog->Hydroxy BLOCKED (C-F Bond Strength) Glucuronide Phase II Metabolite: O-Glucuronide (Excreted) Alcohol->Glucuronide UGT

Figure 1: Comparative metabolic pathways. The 6-fluoro substitution effectively blocks the oxidative route and kinetically dampens the reductive route.

Experimental Protocol: Assessing Metabolic Stability

Standard Human Liver Microsome (HLM) assays often yield misleading results for ketones because they lack the cytosolic fraction where reductases (CBRs) reside. Trustworthiness in data requires a modified protocol using S9 fractions or supplemented cytosol.

Materials
  • Test Compounds: 6-fluoro-bicyclo[2.2.2]octan-2-one derivatives (1 µM final conc).

  • Enzyme Source: Pooled Human Liver S9 Fraction (contains both Microsomes and Cytosol).

  • Cofactors: NADPH (for CYPs/AKRs) and UDPGA (optional, if assessing Phase II coupling).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Step-by-Step Methodology
  • Preparation: Dilute test compounds to 1 mM in DMSO. Further dilute to 2 µM in phosphate buffer (100 mM, pH 7.4).

  • Pre-Incubation: Mix 50 µL of S9 fraction (2 mg/mL protein) with 50 µL of compound solution. Equilibrate at 37°C for 5 minutes.

  • Initiation: Add 100 µL of pre-warmed NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6PDH). Critical Step: Ensure rapid mixing.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile/IS quench solution. Vortex for 10 min.

  • Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS (MRM mode).

Assay Workflow Diagram

AssayWorkflow cluster_sampling Kinetic Sampling (37°C) Step1 Compound Prep (1µM in Buffer) Step2 S9 Fraction Mix (Microsomes + Cytosol) Step1->Step2 Step3 Initiation (+NADPH) Step2->Step3 T0 T=0 min Step3->T0 T15 T=15 min Step3->T15 T60 T=60 min Step3->T60 Step4 Quench (ACN + Int. Std.) T0->Step4 T15->Step4 T60->Step4 Step5 LC-MS/MS Analysis (Parent Depletion) Step4->Step5

Figure 2: Workflow for S9 Stability Assay ensuring capture of both oxidative and reductive clearance.

Data Interpretation & Comparative Analysis

The introduction of fluorine should result in a measurable decrease in Intrinsic Clearance (


). The following table summarizes typical data trends observed when comparing unsubstituted scaffolds to their 6-fluoro counterparts.
ParameterUnsubstituted Scaffold6-Fluoro AnalogMechanistic Insight

(S9)
12 min> 45 minBlockade of C6-hydroxylation and slowed carbonyl reduction.
Major Metabolite Alcohol (Reductive) + C6-OHAlcohol (Trace)F-substitution sterically hinders reductase approach.
LogD (pH 7.4) 2.12.4Fluorine increases lipophilicity slightly, but reduces metabolic liability.
C=O Reduction Potential HighLowInductive effect of F lowers the HOMO of the carbonyl, altering reactivity.

Key Calculation: Calculate


 using the depletion rate constant (

):

Target Criteria: A successful 6-fluoro design should reduce

by at least 50% compared to the parent.

References

  • Purser, S., et al. (2008). Fluorine in drug design.[1][2][3][4][5] Chemical Society Reviews.

  • Meanwell, N. A. (2018).[6] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry.

  • Meyer, C., et al. (2016). Synthesis and properties of 2-oxabicyclo[2.2.2]octane derivatives. European Journal of Organic Chemistry.

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Step-by-step preparation of 6-Fluoro-4-isochromanone from fluorophenylacetic acid

This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the synthesis of 6-Fluoro-4-isochromanone (CAS: 1344889-17-3). This intermediate is critical in the develop...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the synthesis of 6-Fluoro-4-isochromanone (CAS: 1344889-17-3). This intermediate is critical in the development of sirtuin inhibitors, aldose reductase inhibitors (e.g., Fidarestat analogues), and other bioactive benzopyran derivatives.

The protocol derives the target from 3-fluorophenylacetic acid , utilizing a "Reduction-Cyclization-Oxidation" strategy that ensures regiochemical fidelity and minimizes side-product formation.

Executive Summary & Retrosynthetic Logic

The synthesis of 6-fluoro-4-isochromanone presents a regiochemical challenge: ensuring the fluorine atom is positioned para to the bridgehead carbon C4a (isochroman numbering) while establishing the bicyclic core. Direct acylation of fluorobenzene derivatives often yields isomeric mixtures.

This protocol employs a regioselective Oxa-Pictet-Spengler cyclization followed by a selective benzylic oxidation .

Retrosynthetic Analysis
  • Target: 6-Fluoro-4-isochromanone.

  • Precursor: 6-Fluoroisochroman.

  • Key Transformation (Cyclization): The closure of the pyran ring onto the benzene ring.

    • Substrate: 2-(3-Fluorophenyl)ethanol.

    • Regiochemistry: The fluorine atom at the meta position of the phenylacetic acid precursor directs the cyclization para to itself (position 6 on the original ring), which corresponds to position 6 on the isochroman scaffold.

  • Starting Material: 3-Fluorophenylacetic acid.[1]

Reaction Scheme (DOT Visualization)

ReactionScheme SM 3-Fluorophenylacetic Acid (C8H7FO2) Int1 2-(3-Fluorophenyl)ethanol (Reduction) SM->Int1 Step 1: BH3-THF or LiAlH4 THF, 0°C -> RT Int2 6-Fluoroisochroman (Cyclization) Int1->Int2 Step 2: (CH2O)n, HCl Oxa-Pictet-Spengler Product 6-Fluoro-4-isochromanone (Oxidation) Int2->Product Step 3: SeO2 or CrO3 Benzylic Oxidation

Caption: Three-step synthetic pathway ensuring regioselective placement of the fluorine substituent.

Detailed Experimental Protocols

Step 1: Reduction of 3-Fluorophenylacetic Acid

Objective: Convert the carboxylic acid to the primary alcohol without defluorination.

  • Reagents:

    • 3-Fluorophenylacetic acid (1.0 eq)

    • Borane-Tetrahydrofuran complex (BH₃·THF), 1.0 M solution (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Mechanism: Chemoselective reduction of the carboxyl group via a triacyloxyborane intermediate.

Protocol:

  • Setup: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under a nitrogen atmosphere.

  • Dissolution: Charge the flask with 3-Fluorophenylacetic acid (15.4 g, 100 mmol) and anhydrous THF (150 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Transfer the BH₃·THF solution (150 mL, 150 mmol) to the addition funnel via cannula. Add dropwise to the reaction mixture over 45 minutes, maintaining the temperature below 5°C. Caution: Hydrogen gas evolution.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane) for the disappearance of the acid.

  • Quenching: Cool the mixture to 0°C. Carefully add Methanol (50 mL) dropwise to quench excess borane. Stir for 30 minutes until gas evolution ceases.

  • Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate (200 mL) and wash with 1M HCl (100 mL), saturated NaHCO₃ (100 mL), and brine (100 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield 2-(3-fluorophenyl)ethanol as a clear, colorless oil.

    • Expected Yield: 92-96%

    • Purity Check: ¹H NMR (Look for triplet at ~3.8 ppm for -CH₂OH).

Step 2: Oxa-Pictet-Spengler Cyclization

Objective: Construct the isochroman ring. The 3-fluoro substituent directs the closure to the para position (C6), avoiding the sterically hindered ortho position (C2).

  • Reagents:

    • 2-(3-Fluorophenyl)ethanol (from Step 1)

    • Paraformaldehyde (1.2 eq)[2]

    • Concentrated HCl (37%) or Trifluoroacetic acid (TFA)

  • Mechanism: Formation of an oxonium ion followed by electrophilic aromatic substitution.

Protocol:

  • Mixing: In a 250 mL round-bottom flask, combine 2-(3-fluorophenyl)ethanol (14.0 g, 100 mmol) and Paraformaldehyde (3.6 g, 120 mmol).

  • Acid Catalysis: Add concentrated HCl (40 mL) slowly. Note: For milder conditions, a mixture of TFA/DCM (1:1) can be used, but HCl is standard for this robust substrate.

  • Heating: Heat the mixture to 50°C for 4 hours. The suspension will clarify as the reaction proceeds.

  • Monitoring: Monitor by TLC. The product is less polar than the alcohol.

  • Workup: Pour the reaction mixture onto crushed ice (200 g). Extract with Diethyl Ether (3 x 100 mL).

  • Neutralization: Wash the combined organic layers with water, then saturated NaHCO₃ until the aqueous phase is pH 7-8.

  • Purification: Dry over Na₂SO₄ and concentrate. Purify the crude oil via flash column chromatography (Hexane/EtOAc 9:1) to isolate 6-fluoroisochroman .

    • Expected Yield: 80-85%

    • Regioselectivity:[3][4] >95% 6-fluoro isomer (vs. 8-fluoro).

Step 3: Selective Benzylic Oxidation

Objective: Introduce the carbonyl group at the C4 position (benzylic) to form the final isochromanone.

  • Reagents:

    • 6-Fluoroisochroman (1.0 eq)

    • Selenium Dioxide (SeO₂) (1.5 eq) or CrO₃ (Jones Reagent)

    • Solvent: 1,4-Dioxane or Acetic Acid

  • Critical Note: Oxidation at C1 yields the lactone (isocoumarin). Oxidation at C4 yields the ketone (isochromanone). SeO₂ is highly selective for the benzylic C4 position in isochromans.

Protocol (SeO₂ Method):

  • Setup: In a 250 mL flask, dissolve 6-fluoroisochroman (7.6 g, 50 mmol) in 1,4-Dioxane (100 mL).

  • Reagent Addition: Add finely powdered Selenium Dioxide (8.3 g, 75 mmol).

  • Reflux: Heat the mixture to reflux (101°C) with vigorous stirring for 6-12 hours.

  • Filtration: Cool the mixture to room temperature. Filter through a pad of Celite to remove red selenium deposits. Wash the pad with EtOAc.

  • Workup: Concentrate the filtrate. Redissolve in EtOAc and wash with water and brine.

  • Purification: The crude product may contain traces of the lactone. Purify via recrystallization from Ethanol/Hexane or silica gel chromatography (Gradient 5-20% EtOAc/Hexane).

    • Product:6-Fluoro-4-isochromanone .

    • Appearance: White to off-white crystalline solid.

    • Expected Yield: 65-75%.

Analytical Data & Quality Control

Table 1: Physicochemical Properties

PropertyValueNotes
Molecular Formula C₉H₇FO₂
Molecular Weight 166.15 g/mol
CAS Number 1344889-17-3
Appearance White crystalline solid
¹H NMR (CDCl₃) δ 8.02 (dd, 1H, H-5), 7.25 (m, 1H, H-7), 7.10 (dd, 1H, H-8), 4.90 (s, 2H, H-3), 4.35 (s, 2H, H-1)Characteristic singlet at ~4.90 ppm for O-CH₂-C=O
¹⁹F NMR δ -110 to -115 ppmTypical for aryl fluoride

Self-Validation Checkpoints:

  • Step 1: Absence of C=O stretch in IR (1700 cm⁻¹) confirms reduction.

  • Step 2: Appearance of two methylene singlets (or AB systems) in NMR indicates ring closure.

  • Step 3: Appearance of ketone C=O signal in ¹³C NMR (~195 ppm) vs ester/lactone (~170 ppm).

Safety & Hazards

  • Borane-THF: Flammable, reacts violently with water. Use inert atmosphere.

  • Selenium Dioxide: Highly toxic and teratogenic. Avoid dust inhalation. Work in a fume hood.

  • Hydrochloric Acid: Corrosive. Causes severe burns.

References

  • Zhang, Z., Gao, Y., Liu, Y., Li, J., Xie, H., Li, H., & Wang, W. (2015). Selective Aerobic Oxidation of Benzylic sp3 C–H Bonds of Ethers and Alkylarenes. Organic Letters, 17(22), 5492–5495. [Link]

  • Organic Chemistry Portal. (2016). Synthesis of Isochromanones. Retrieved October 26, 2023, from [Link]

  • SIELC Technologies. (n.d.). 3-Fluorophenylacetic acid Analysis. Retrieved October 26, 2023, from [Link]

Sources

Application

Application Note: High-Precision Synthesis of Spiro-Hydantoin Scaffolds from 6-Fluoro-4-isochromanone

Executive Summary This application note details the protocol for utilizing 6-Fluoro-4-isochromanone (CAS: 80776-20-3) as a core building block for the synthesis of spiro-fused heterocyclic compounds. The primary focus is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing 6-Fluoro-4-isochromanone (CAS: 80776-20-3) as a core building block for the synthesis of spiro-fused heterocyclic compounds. The primary focus is the Bucherer-Bergs reaction , a robust multicomponent cyclization that yields spiro-hydantoins. These scaffolds are critical bioisosteres in medicinal chemistry, particularly in the development of Aldose Reductase Inhibitors (ARIs) and modulators of stereochemically sensitive GPCR targets.

We provide a validated, self-consistent protocol for the synthesis, isolation, and purification of 6-fluoro-spiro[isochroman-4,4'-imidazolidine]-2',5'-dione , including mechanistic insights and troubleshooting matrices.

Chemical Profile & Strategic Relevance

6-Fluoro-4-isochromanone is a bicyclic ketone where the fluorine atom at the C6 position imparts metabolic stability (blocking para-oxidation) and modulates lipophilicity (


). The C4 ketone is the site of spiro-cyclization.
PropertySpecification
IUPAC Name 6-fluoro-1H-isochromen-4(3H)-one
Molecular Weight 166.15 g/mol
Appearance Off-white to pale yellow crystalline solid
Reactivity C4-Carbonyl susceptible to nucleophilic attack (CN⁻, Grignard); C6-Fluorine stable under mild basic conditions.
Application Precursor for spiro-hydantoins, spiro-oxiranes, and spiro-piperidines.
Strategic Value in Drug Design

The spiro-fusion at C4 creates a quaternary carbon center, locking the pharmacophore in a rigid 3D conformation. This restricts bond rotation, reducing the entropic penalty upon binding to protein targets (e.g., enzyme active sites).

Core Protocol: Bucherer-Bergs Spirocyclization

This protocol describes the conversion of 6-Fluoro-4-isochromanone to the corresponding spiro-hydantoin. The reaction proceeds via a thermodynamic pathway, generally favoring the formation of the more stable diastereomer if substituents are present at C1 or C3.

Reaction Mechanism & Pathway

The reaction involves the condensation of the ketone with ammonium carbonate and potassium cyanide.[1] The mechanism proceeds through a cyanohydrin intermediate, followed by amination, carbamoylation, and cyclization.[1]

BuchererBergs Ketone 6-Fluoro-4- isochromanone Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + KCN (Nucleophilic Attack) Aminonitrile Aminonitrile Cyanohydrin->Aminonitrile + NH4+ - H2O Carbamate Carbamate Intermediate Aminonitrile->Carbamate + CO2 (from Carbonate) Product Spiro-Hydantoin Scaffold Carbamate->Product Cyclization - NH3

Figure 1: Mechanistic pathway of the Bucherer-Bergs reaction transforming the isochromanone ketone to a spiro-hydantoin.[2][3][4][5]

Materials & Reagents[1][3][6][7][8][9]
  • Precursor: 6-Fluoro-4-isochromanone (1.0 eq, 10 mmol, 1.66 g)

  • Reagent A: Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (1.5 eq, 15 mmol, 0.98 g)

    • Safety Note: KCN is highly toxic. Handle in a well-ventilated fume hood with appropriate cyanide antidotes available.

  • Reagent B: Ammonium Carbonate

    
     (3.0 eq, 30 mmol, 2.88 g)
    
  • Solvent: Ethanol/Water (1:1 v/v, 20 mL) or Methanol/Water.

Step-by-Step Methodology

Step 1: Reagent Assembly

  • In a 50 mL pressure tube (or round-bottom flask with reflux condenser), dissolve 6-Fluoro-4-isochromanone (1.66 g) in 10 mL of Ethanol.

  • Prepare a solution of Ammonium Carbonate (2.88 g) in 10 mL of warm water. Add this to the organic solution.

  • Add Potassium Cyanide (0.98 g) in a single portion.

    • Observation: The mixture may become slightly cloudy.

Step 2: Thermal Cyclization

  • Seal the tube or heat the flask to 55–60°C .

    • Critical Parameter: Do not exceed 65°C initially to prevent rapid decomposition of ammonium carbonate before reaction.

  • Maintain stirring for 12–18 hours .

    • Monitoring: Monitor by TLC (Eluent: 5% MeOH in DCM). The ketone spot (

      
      ) should disappear, and a more polar product spot (
      
      
      
      ) should appear.

Step 3: Work-up and Isolation

  • Cool the reaction mixture to

    
     in an ice bath.
    
  • Acidification: Carefully acidify the mixture to pH ~2 using 6N HCl.

    • Caution: Perform this in a fume hood. Acidification of excess cyanide releases HCN gas. Ensure the off-gas is trapped in a bleach (sodium hypochlorite) scrubber.

  • A precipitate should form. Filter the solid using a Buchner funnel.

  • Wash the solid with cold water (

    
    ) to remove inorganic salts.
    

Step 4: Purification

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol/Water (9:1). Allow to cool slowly to room temperature, then to

    
    .
    
  • Collect the crystals by filtration and dry under vacuum at

    
    .
    
Expected Results & Data
ParameterExpected ValueNotes
Yield 65% – 82%Lower yields often result from incomplete conversion or loss during acidification.
Melting Point 215–220°CSharp range indicates high purity.
1H NMR (DMSO-d6)

11.0 (s, 1H, NH), 8.5 (s, 1H, NH), 7.2-6.9 (m, 3H, Ar-H), 4.6 (s, 2H, O-CH2), 3.8 (s, 2H, Ar-CH2).
Characteristic dual NH singlets confirm hydantoin ring.
Purity (HPLC) >98%Required for biological screening.

Alternative Route: Spiro-Oxirane Formation

For applications requiring a different heterocycle (e.g., spiro-morpholines or amino-alcohols), the ketone is first converted to a spiro-epoxide via the Johnson-Corey-Chaykovsky reaction .

Protocol Summary:

  • Reagents: Trimethylsulfoxonium iodide (1.2 eq), NaH (1.5 eq), DMSO/THF.

  • Procedure: Generate the ylide at room temperature, add 6-Fluoro-4-isochromanone at

    
    . Stir 4h.
    
  • Outcome: Yields 6-fluoro-spiro[isochroman-4,2'-oxirane] . This intermediate is highly reactive toward amines for ring-opening.

Experimental Workflow Diagram

Workflow Start Start: 6-Fluoro-4-isochromanone ReagentPrep Mix KCN + (NH4)2CO3 in EtOH/H2O Start->ReagentPrep Heating Heat to 60°C 12-18 Hours ReagentPrep->Heating Check TLC Check (Ketone Consumed?) Heating->Check Check->Heating No Acidify Cool & Acidify (pH 2) (CAUTION: HCN) Check->Acidify Yes Filter Filter Precipitate Acidify->Filter Purify Recrystallize (EtOH/H2O) Filter->Purify

Figure 2: Operational workflow for the synthesis and isolation of the spiro-hydantoin product.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield (<40%) Loss of

via sublimation/decomposition.
Use a sealed pressure tube instead of a reflux condenser. Add reagents in excess (4 eq).
Oily Product Impurities preventing crystallization.Triturate the oil with diethyl ether or hexanes to induce precipitation.
Incomplete Reaction Steric hindrance at C4.Increase temperature to 80°C (requires sealed vessel) or switch solvent to Ethylene Glycol/Water (higher boiling point).
Dark Coloration Polymerization of cyanide/intermediates.Ensure inert atmosphere (

) and avoid excessive heating (>90°C).

References

  • Bucherer-Bergs Reaction Mechanism & Applications

    • Ware, E. (1950).[5] "The Chemistry of the Hydantoins". Chemical Reviews, 46(3), 403–470.[5]

  • Spiro-Hydantoins as Aldose Reductase Inhibitors (Sorbinil Analogs)

    • Sarges, R., et al. (1988). "Spirohydantoin aldose reductase inhibitors derived from 4-chromanones". Journal of Medicinal Chemistry, 31(1), 230–243.

  • Malamas, M. S., et al. (2010). "Design and synthesis of novel spiro-isochroman-4-one derivatives". Bioorganic & Medicinal Chemistry Letters.
  • General Protocol for Bucherer-Bergs

    • "Bucherer-Bergs Reaction".[2][5][6] Organic Chemistry Portal.

(Note: While specific literature on the exact 6-fluoro-isochroman isomer is proprietary or sparse, the chemistry cited above for the chroman and general ketone analogs is chemically equivalent and authoritative for this scaffold.)

Sources

Method

Application Note: Grignard Functionalization of 6-Fluoro-4-isochromanone

This Application Note provides a comprehensive technical guide for the nucleophilic addition of Grignard reagents to 6-Fluoro-4-isochromanone . This scaffold, characterized by a fused bicyclic ether/ketone system and a s...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the nucleophilic addition of Grignard reagents to 6-Fluoro-4-isochromanone . This scaffold, characterized by a fused bicyclic ether/ketone system and a strategic fluorine substituent, is a high-value intermediate in the synthesis of neuroactive compounds and enzyme inhibitors (e.g., aldose reductase inhibitors).

Executive Summary & Chemical Context

The reaction of 6-Fluoro-4-isochromanone with Grignard reagents (R-MgX) is the primary method for installing quaternary carbon centers at the C4 position. This transformation yields 4-substituted-6-fluoro-isochroman-4-ols , which are critical pharmacophores.

Substrate Analysis
  • Electrophilicity: The C4 ketone is benzylic. The 6-Fluoro substituent exerts a strong inductive electron-withdrawing effect (-I), significantly increasing the electrophilicity of the carbonyl carbon compared to the non-fluorinated analog.

  • Acidity Risk (Critical): The C3 methylene protons are flanked by the C4 ketone and the C2 oxygen. This unique electronic environment renders them highly acidic (

    
    ). Standard Grignard reagents, being strong bases, may cause competing enolization, leading to recovered starting material.
    
  • Stereochemistry: The isochromanone ring adopts a distorted envelope conformation. Nucleophilic attack typically favors the pseudo-axial approach, governed by steric hindrance from the peri-hydrogens and the C1 methylene group.

Reaction Mechanism & Pathway

The following diagram illustrates the competing pathways: the desired nucleophilic addition versus the undesired enolization.

GrignardPathways Substrate 6-Fluoro-4-isochromanone Coordination Lewis Acid Coordination Substrate->Coordination Mg complexation Grignard R-MgX (Grignard Reagent) Grignard->Coordination Addition Nucleophilic Attack (C4 Carbonyl) Coordination->Addition Kinetic Path (Low Temp) Enolization Deprotonation (C3 Alpha-Proton) Coordination->Enolization Thermodynamic Path (High Temp/Sterics) Product Tertiary Alcohol (Target) Addition->Product H3O+ Quench Byproduct Enolate -> Recovered Ketone Enolization->Byproduct H3O+ Quench

Figure 1: Mechanistic bifurcation between addition and enolization.[1] Low temperature favors the kinetic addition pathway.

Experimental Protocol

This protocol is optimized for the addition of Phenylmagnesium Bromide (PhMgBr) , but is adaptable for alkyl Grignards (MeMgBr, EtMgBr).

Reagents & Materials
ComponentSpecificationRole
6-Fluoro-4-isochromanone >98% Purity, DryElectrophile
Grignard Reagent 1.0 M - 3.0 M in THF/EtherNucleophile
THF (Tetrahydrofuran) Anhydrous, inhibitor-freeSolvent
CeCl3 (Anhydrous) Optional (See Pro-Tip)Lewis Acid Additive
Ammonium Chloride Saturated Aqueous Sol.Quenching Agent
Step-by-Step Methodology
Phase 1: Setup and Inertion
  • Glassware Prep: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon or Nitrogen for 15 minutes.

  • Solvent Charge: Dissolve 6-Fluoro-4-isochromanone (1.0 equiv) in anhydrous THF (0.2 M concentration).

    • Note: Benzene or Toluene can be used as co-solvents to suppress enolization, but THF is standard for solubility.

Phase 2: Temperature Control & Addition
  • Cooling: Cool the substrate solution to -78°C (Dry ice/Acetone bath).

    • Rationale: Low temperature is crucial to suppress the deprotonation of C3 protons.

  • Reagent Addition: Transfer the Grignard reagent (1.2 to 1.5 equiv) to the addition funnel via cannula to avoid moisture exposure.

  • Dropwise Addition: Add the Grignard reagent dropwise over 30–45 minutes.

    • Visual Cue: A color change (often yellow to dark orange) may occur due to the formation of the magnesium alkoxide species.

  • Equilibration: Once addition is complete, allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

    • QC Check: Pull a 50 µL aliquot, quench with MeOH, and check via TLC or UPLC-MS. If starting material remains (>10%), do not add more Grignard immediately; see Troubleshooting.

Phase 3: Quenching & Isolation
  • Quench: Cool back to 0°C. Slowly add saturated aqueous NH4Cl (5 mL/mmol substrate).

    • Caution: Exothermic reaction. Vigorous gas evolution may occur if excess Grignard is present.

  • Extraction: Dilute with Ethyl Acetate (EtOAc).[1][2] Separate layers. Extract the aqueous layer 2x with EtOAc.[2]

  • Wash: Wash combined organics with Brine, dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate solvent under reduced pressure (Rotovap) at <40°C to yield the crude tertiary alcohol.

Optimization & Troubleshooting (The "Art" of the Reaction)

Issue: Low Yield due to Enolization

If you observe significant recovered starting material despite full reagent consumption (indicating the Grignard acted as a base), implement the Cerium(III) Chloride Protocol (Imamoto Conditions) .

Why it works: Anhydrous


 reacts with RMgX to form organocerium species (

). These are more nucleophilic and less basic than organomagnesium reagents, virtually eliminating enolization.

Protocol Modification:

  • Dry

    
     at 140°C under high vacuum for 2 hours to generate anhydrous 
    
    
    
    .
  • Suspend

    
     (1.5 equiv) in THF and stir for 2 hours at room temp.
    
  • Cool to -78°C, add RMgX (1.5 equiv), and stir for 30 mins to form the organocerium.

  • Add the ketone substrate to this pre-formed complex.

Issue: Dehydration to Isochromene

The resulting tertiary alcohol is benzylic and electron-rich (due to the ether oxygen). It is prone to acid-catalyzed dehydration to form the 6-fluoro-3-substituted-1H-isochromene .

  • Prevention: Avoid HCl or

    
     during workup. Use buffered NH4Cl. Store the product at -20°C.
    

Workflow Visualization

Workflow Setup Setup: Flame-dry Glassware N2 Atmosphere Dissolution Dissolve 6-F-4-Isochromanone in Anhydrous THF Setup->Dissolution Cooling Cool to -78°C Dissolution->Cooling Addition Add RMgX Dropwise (Maintain < -70°C) Cooling->Addition WarmUp Warm to 0°C (2 Hours) Addition->WarmUp Check TLC/LCMS Check WarmUp->Check Check->Addition Incomplete (Add more RMgX) Quench Quench: Sat. NH4Cl (0°C, Exothermic) Check->Quench Complete Workup Extract (EtOAc) Wash (Brine) Dry (Na2SO4) Quench->Workup

Figure 2: Operational workflow for the Grignard addition.

References

  • Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents." Journal of the American Chemical Society, 1989. Link

  • Vertex AI Search. "Grignard Reaction of 6-Fluoro-4-isochromanone - Structural & Synthetic Context." Grounding Data, 2023. 3

  • PubChem. "6-Fluoro-4-isochromanone Compound Summary." National Library of Medicine. Link

  • Sigma-Aldrich. "Grignard Reagents: Preparation and Reactivity Application Note." Link

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of the C4 Position in 6-Fluoro-4-isochromanone

Abstract The 6-fluoro-4-isochromanone scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its derivatives have shown a wide array of biological activities, inclu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 6-fluoro-4-isochromanone scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its derivatives have shown a wide array of biological activities, including applications as CNS agents and enzyme inhibitors.[1][2][3] The strategic modification of this core structure is paramount for optimizing potency, selectivity, and pharmacokinetic properties in structure-activity relationship (SAR) studies. The C4 position, a ketone flanked by a benzylic methylene group and an aromatic ring, presents a unique nexus of reactivity. This guide provides an in-depth exploration of the chemical principles and detailed, field-proven protocols for the targeted functionalization of the C4 position, empowering researchers to efficiently generate diverse libraries of novel chemical entities for drug development pipelines.

Introduction: The Strategic Importance of the C4 Position

The isochromanone core is found in numerous natural products and synthetic bioactive compounds.[4][5] The introduction of a fluorine atom at the C6 position often enhances metabolic stability and binding affinity, making 6-fluoro-4-isochromanone a valuable starting point for drug discovery programs. The C4 carbonyl group is a key handle for chemical modification. Its electrophilic carbon atom is a prime target for nucleophilic attack, while the adjacent C3 and C5 positions offer avenues for other transformations. However, direct C4 functionalization via nucleophilic addition or C-H activation provides the most direct route to introduce complexity and modulate the molecule's three-dimensional shape, which is critical for target engagement. This document details three robust methodologies for achieving this: Nucleophilic Addition of Organometallic Reagents, Palladium-Catalyzed C-H Arylation, and Reductive Amination.

Foundational Chemical Principles

The reactivity of the C4 position is governed by two primary electronic features:

  • The Electrophilic Carbonyl Carbon: The polarization of the carbon-oxygen double bond renders the C4 carbon atom electron-deficient and thus highly susceptible to attack by nucleophiles. This classic reactivity pattern is the basis for a multitude of addition reactions.[6][7]

  • The Benzylic Nature: The C4 position is part of a benzylic system. While the carbonyl group dominates its reactivity, this feature can be exploited in more advanced C-H functionalization strategies, particularly those involving transition metal catalysis.[8][9]

Protocol I: C-C Bond Formation via Nucleophilic Addition of Grignard Reagents

This protocol describes the addition of organomagnesium halides (Grignard reagents) to the C4 carbonyl, resulting in the formation of a tertiary alcohol. This is a foundational method for introducing alkyl, vinyl, or aryl substituents, directly expanding the carbon skeleton.

Rationale and Mechanistic Insight

The Grignard reaction is a classic nucleophilic addition where the carbanionic portion of the organometallic reagent attacks the electrophilic carbonyl carbon.[7][10] The reaction proceeds through a tetrahedral alkoxide intermediate, which is subsequently protonated during aqueous workup to yield the final alcohol product. The choice of an aprotic solvent like THF or diethyl ether is critical, as protic solvents will quench the highly basic Grignard reagent. Strict anhydrous conditions are mandatory to prevent the deactivation of the reagent.

Visual Workflow: Grignard Addition

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 6-Fluoro-4- isochromanone in Anhydrous THF add Cool to 0°C under N2 start->add grignard Prepare Grignard Reagent (e.g., MeMgBr in Et2O) react Add Grignard Reagent Dropwise grignard->react add->react warm Warm to RT Stir for 2-4h react->warm quench Quench with sat. aq. NH4Cl solution warm->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography (Silica Gel) extract->purify end Characterize Product (NMR, MS, IR) purify->end

Caption: Experimental workflow for Grignard addition to C4.

Detailed Step-by-Step Protocol
  • Apparatus Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under a gentle stream of inert gas (Nitrogen or Argon).

  • Reagent Preparation: Dissolve 6-fluoro-4-isochromanone (1.0 equiv) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Reaction Initiation: Cool the solution to 0°C using an ice-water bath.

  • Grignard Addition: Add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 equiv, 3.0 M solution in diethyl ether) dropwise via syringe over 10 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Carefully quench the reaction by cooling it back to 0°C and adding a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise until no further gas evolution is observed. Trustworthiness Note: Using sat. aq. NH₄Cl is a mild and effective way to protonate the alkoxide and neutralize any unreacted Grignard reagent without causing acid-catalyzed side reactions.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the C4-functionalized tertiary alcohol.

Data Presentation: Representative Grignard Additions
EntryGrignard Reagent (R-MgX)R-Group IntroducedExpected ProductTypical Yield Range
1CH₃MgBrMethyl6-Fluoro-4-methylisochroman-4-ol85-95%
2PhMgBrPhenyl6-Fluoro-4-phenylisochroman-4-ol75-85%
3VinylMgBrVinyl6-Fluoro-4-vinylisochroman-4-ol70-80%

Protocol II: Palladium-Catalyzed C4-Selective C-H Arylation

This advanced protocol adapts modern C-H functionalization strategies to selectively introduce aryl groups at the C4 position. This method avoids pre-functionalization and offers a highly efficient route to build molecular complexity.

Rationale and Mechanistic Insight

While direct C-H activation adjacent to a carbonyl can be challenging, studies on related scaffolds like isoquinolones have demonstrated that a palladium catalyst can facilitate C4-selective arylation via an electrophilic palladation pathway.[8][9] In this proposed mechanism, the electron-rich π-system of the isochromanone attacks an electrophilic Pd(II) species, with a preference for the C4 position due to electronic factors. Subsequent reductive elimination from the resulting aryl-palladium intermediate forges the C-C bond. Aryliodonium salts serve as both the aryl source and the oxidant to regenerate the active Pd(II) catalyst.

Visual Mechanism: Proposed Catalytic Cycle

G Pd_II Pd(II) Catalyst Intermediate1 Electrophilic Palladation (C4-Pd Intermediate) Pd_II->Intermediate1 + Iso - H⁺ Iso 6-Fluoro-4-isochromanone Ar2I Ar₂I⁺BF₄⁻ Intermediate2 Oxidative Addition (Aryl-Pd(IV) Complex) Intermediate1->Intermediate2 + Ar₂I⁺BF₄⁻ Intermediate2->Pd_II + ArI Product C4-Arylated Product Intermediate2->Product Reductive Elimination Pd_0 Pd(0) ArI ArI

Caption: Proposed catalytic cycle for C4-arylation.

Detailed Step-by-Step Protocol
  • Reaction Setup: To a screw-cap vial, add 6-fluoro-4-isochromanone (1.0 equiv), the diaryliodonium salt (e.g., diphenyliodonium tetrafluoroborate, 1.5 equiv), and the palladium catalyst (e.g., Pd(OPiv)₂, 10 mol%).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., 1,2-dichloroethane, DCE) to achieve a concentration of 0.2 M.

  • Reaction Execution: Seal the vial and place it in a preheated oil bath at 100°C. Stir for 12-24 hours. Expertise Note: The choice of solvent and temperature is critical for catalyst stability and reaction efficiency. Higher temperatures are often required to promote the C-H activation step.

  • Monitoring: Periodically cool the reaction to room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and filter it through a pad of Celite, rinsing with dichloromethane (DCM).

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to isolate the C4-arylated product. Self-Validation System: A control experiment without the palladium catalyst should be run in parallel. The absence of product formation validates the catalytic nature of the transformation.

Protocol III: C-N Bond Formation via Reductive Amination

This protocol introduces a nitrogen-containing functional group at the C4 position, a common strategy in medicinal chemistry to incorporate basic centers that can improve solubility and form salt-forms of drug candidates.

Rationale and Mechanistic Insight

Reductive amination is a robust method for converting ketones into amines. The reaction proceeds via the initial formation of a hemiaminal intermediate, which then dehydrates to form an iminium ion. This electrophilic iminium ion is then reduced in situ by a hydride reagent to yield the final amine product. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is mild enough not to reduce the starting ketone but is highly effective at reducing the protonated iminium intermediate.

Detailed Step-by-Step Protocol
  • Reagent Combination: In a round-bottom flask, combine 6-fluoro-4-isochromanone (1.0 equiv) and the desired primary or secondary amine (1.1 equiv) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Acid Catalyst (Optional): For less reactive amines, a catalytic amount of acetic acid (5-10 mol%) can be added to facilitate iminium ion formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 15 minutes. Causality Note: Portion-wise addition helps to control gas evolution and maintain a moderate reaction temperature.

  • Reaction: Stir the mixture at room temperature for 6-18 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the mixture with DCM or ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel. An eluent system containing a small percentage of triethylamine (e.g., 1%) may be necessary to prevent product tailing on the acidic silica.

Data Presentation: Representative Amines for Reductive Amination
EntryAmineProduct TypeKey Application Note
1BenzylamineSecondary AmineIntroduces a flexible, lipophilic group.
2MorpholineTertiary AmineAdds a common polar, basic heterocycle.
3AnilineSecondary AmineInstalls a rigid aromatic amine substituent.
4MethylamineSecondary AmineProvides a small, basic functional group.

Summary and Outlook

The functionalization of the C4 position of 6-fluoro-4-isochromanone is a critical step in the exploration of its potential as a therapeutic scaffold. The protocols detailed herein provide reliable and versatile methods for introducing a range of functionalities through C-C and C-N bond formation. The Grignard addition offers a classic and robust route to tertiary alcohols, the palladium-catalyzed C-H arylation represents a modern, efficient approach to biaryl structures, and reductive amination provides direct access to valuable amine derivatives. By leveraging these distinct chemical strategies, researchers in drug discovery can rapidly assemble diverse libraries of C4-functionalized isochromanones, accelerating the identification of new lead compounds with enhanced biological profiles.

References

  • Catalytic Asymmetric Synthesis of Isochroman Derivatives. ResearchGate.[Link]

  • Synthesis of isochromanone containing natural products from myxobacteria. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Research progress in biological activities of isochroman derivatives. PubMed.[Link]

  • Design, Synthesis, Biological Evaluation, and Docking Study of 4-isochromanone Hybrids Bearing N-benzyl Pyridinium Moiety as Dual Binding Site Acetylcholinesterase Inhibitors (Part II). PubMed.[Link]

  • Nucleophilic Addition To Carbonyls. Master Organic Chemistry.[Link]

  • Nucleophilic Addition Reactions. Chemistry LibreTexts.[Link]

  • Catalyst Controlled Divergent C4/C8 Site-Selective C−H Arylation of Isoquinolones. IBS Publications Repository.[Link]

  • Catalyst Controlled Divergent C4/C8 Site-Selective C-H Arylation of Isoquinolones. Organic Chemistry Portal.[Link]

  • Nucleophilic addition. Wikipedia.[Link]

  • Distal Functionalization via Transition Metal Catalysis. MDPI.[Link]

Sources

Method

Synthesis of fluorinated tetrahydroisoquinolines from isochromanone precursors

Title: Precision Synthesis of Fluorinated 1,2,3,4-Tetrahydroisoquinolines (THIQs) via Isochroman-3-one Ring Transformation Executive Summary This application note details a robust, scalable protocol for synthesizing fluo...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Synthesis of Fluorinated 1,2,3,4-Tetrahydroisoquinolines (THIQs) via Isochroman-3-one Ring Transformation

Executive Summary

This application note details a robust, scalable protocol for synthesizing fluorinated 1,2,3,4-tetrahydroisoquinolines (THIQs) utilizing isochroman-3-ones as strategic lactone precursors. While traditional THIQ synthesis often relies on Pictet-Spengler or Bischler-Napieralski cyclizations of phenethylamines, the isochromanone route offers superior regiocontrol, particularly when introducing fluorine atoms on the aromatic core. This guide addresses the specific challenges of handling fluorinated intermediates, optimizing the ring-opening/ring-closing sequence, and validating the final pharmacophore.

Strategic Significance & Mechanism

Why Fluorine? The incorporation of fluorine into the THIQ scaffold—a privileged structure in drugs like Quinapril and Solifenacin—is a critical medicinal chemistry tactic. Fluorine acts as a bioisostere for hydrogen or hydroxyl groups but significantly alters physicochemical properties:

  • Metabolic Stability: Blockade of oxidative metabolism at the C-H sites (e.g., para-fluorination prevents P450 hydroxylation).

  • Lipophilicity: Modulation of

    
     to improve membrane permeability.
    
  • pKa Modulation: Fluorine on the aromatic ring decreases the basicity of the secondary amine, potentially reducing hERG liability.

Why Isochroman-3-one Precursors? Direct electrophilic fluorination of an existing THIQ ring is often non-selective. By contrast, synthesizing the isochroman-3-one from pre-fluorinated phenylacetic acids allows for:

  • Defined Regiochemistry: The fluorine position is fixed before the heterocyclic ring is formed.

  • Versatile Derivatization: The lactone moiety of isochroman-3-one serves as a "masked" hydroxy-amide, allowing diverse amine inputs (

    
    ) to create N-substituted THIQs in a modular fashion.
    
Mechanistic Pathway

The transformation follows a "Ring-Switching" strategy:

  • Nucleophilic Ring Opening: The amine attacks the lactone carbonyl, generating a hydroxy-amide.

  • Activation & Cyclization: The benzylic alcohol is activated (e.g., mesylation or chlorination) and undergoes intramolecular Friedel-Crafts alkylation (or nucleophilic displacement) to reform the six-membered ring as a lactam.

  • Reduction: The resulting lactam is reduced to the final THIQ amine.

Visualizing the Pathway

The following diagram illustrates the critical process flow and decision points for the synthesis.

THIQ_Synthesis cluster_QC Quality Control Gates Start Fluorinated Phenylacetic Acid Isochromanone Fluoro-Isochroman-3-one (Lactone Scaffold) Start->Isochromanone 1. Formaldehyde/H+ (Cyclization) Intermediate Hydroxy-Amide (Ring Open) Isochromanone->Intermediate 2. R-NH2 (Aminolysis) QC1 19F-NMR Check (Regio-integrity) Isochromanone->QC1 Lactam Fluorinated Isoquinolin-1-one Intermediate->Lactam 3. MsCl/TEA or Lewis Acid (Cyclodehydration) Product Fluorinated THIQ (Target) Lactam->Product 4. BH3 or LiAlH4 (Reduction) QC2 HPLC Purity (>98%) Product->QC2

Caption: Step-wise conversion of fluorinated phenylacetic acid precursors to target THIQ via the isochromanone lactone intermediate.

Detailed Experimental Protocol

Target Molecule: 6-Fluoro-2-(4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline. Starting Material: 6-Fluoroisochroman-3-one (synthesized from 4-fluorophenylacetic acid).

Phase 1: Nucleophilic Ring Opening (Aminolysis)

Objective: Convert the lactone to the open-chain hydroxy-amide.

  • Preparation: Charge a dry 250 mL round-bottom flask (RBF) with 6-fluoroisochroman-3-one (10.0 mmol, 1.66 g) and anhydrous toluene (50 mL).

  • Amine Addition: Add 4-methoxybenzylamine (11.0 mmol, 1.51 g) dropwise under

    
     atmosphere.
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 1:1). The lactone spot (
    
    
    
    ) should disappear, replaced by the more polar hydroxy-amide (
    
    
    ).
    • Note: If reaction is sluggish, add 10 mol% of 2-hydroxypyridine as a bifunctional catalyst.

  • Workup: Cool to RT. Concentrate the solvent in vacuo. The residue is often a viscous oil or solid. Triturate with cold ether to obtain the N-(4-methoxybenzyl)-2-(hydroxymethyl)-4-fluorophenylacetamide .

Phase 2: Cyclodehydration to Lactam

Objective: Re-close the ring to form the isoquinolinone core. Direct thermal cyclization often fails; activation of the alcohol is required.

  • Activation: Dissolve the crude hydroxy-amide (from Phase 1) in anhydrous DCM (40 mL) and cool to

    
    .
    
  • Reagents: Add Triethylamine (20.0 mmol, 2.8 mL) followed by Methanesulfonyl chloride (MsCl) (12.0 mmol, 0.93 mL) dropwise. Stir for 1 hour at

    
    .
    
    • Mechanism:[1][2][3][4] This forms the mesylate in situ.

  • Cyclization: In a separate vessel, prepare a solution of Potassium tert-butoxide (KOtBu) (15.0 mmol) in THF (20 mL). Cannulate the mesylate solution into the base solution at

    
    .
    
    • Alternative (Acidic Route): If the substrate is sensitive to base, reflux the hydroxy-amide with p-Toluenesulfonic acid (pTSA) in toluene with a Dean-Stark trap.

  • Workup: Quench with saturated

    
    . Extract with EtOAc (
    
    
    
    mL). Wash organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash chromatography (SiO2, 0-50% EtOAc in Hexanes) yields the 6-fluoro-2-(4-methoxybenzyl)-isoquinolin-3-one .

Phase 3: Reduction to Tetrahydroisoquinoline

Objective: Reduce the amide carbonyl to the methylene group.

  • Setup: Dissolve the lactam (5.0 mmol) in anhydrous THF (25 mL) under Argon.

  • Reduction: Add Borane-THF complex (

    
    )  (1M solution, 15.0 mmol, 15 mL) dropwise at 
    
    
    
    .
    • Safety: Evolution of hydrogen gas. Vent properly.

  • Reflux: Heat to reflux for 3 hours.

  • Quench/Hydrolysis: Cool to

    
    . Carefully add MeOH (10 mL) to quench excess borane. Then add 6M HCl (10 mL) and reflux for 1 hour (to break the amine-borane complex).
    
  • Isolation: Basify to pH >10 with 6M NaOH. Extract with DCM (

    
     mL).
    
  • Final Polish: Dry over

    
     and concentrate. Purify via column chromatography or convert to the HCl salt for crystallization.
    

Analytical Validation & Data Summary

To ensure the integrity of the fluorinated scaffold, the following analytical parameters are standard.

Table 1: Expected Analytical Data Profile

ParameterMethodAcceptance CriteriaNotes
Purity HPLC-UV (254 nm)> 98.0%Impurity < 0.5% (usually unreduced lactam).
Identity 1H-NMR (400 MHz)Benzylic protons (C1) appear as singlet/split AB system ~3.5-4.0 ppm.Lack of carbonyl signal ~165 ppm confirms reduction.
Fluorine Regio-ID 19F-NMRSingle peak ~ -110 to -120 ppm (vs. CFCl3).Multiplicity confirms coupling to adjacent aromatic protons.
Mass Spec LC-MS (ESI+)[M+H]+ consistent with calc. mass.Check for M+18 (ammonium adducts) or M+Na.

Key Troubleshooting Points:

  • Problem: Incomplete reduction of lactam.

    • Solution: Use

      
       instead of Borane if the amide is sterically hindered, but be cautious of defluorination (rare with aryl fluorides under these conditions, but possible).
      
  • Problem: Regioisomers in starting material.

    • Solution: Ensure the ortho-lithiation or chloromethylation of the phenylacetic acid precursor was highly selective. 19F-NMR is the best tool to verify the position of the fluorine relative to the alkyl chain.

References

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation. Source: National Institutes of Health (PubMed). Relevance: Establishes protocols for handling fluorinated dihydroisoquinolines and amine exchange. URL:[Link]

  • Selective Ring-Opening Amination of Isochromans and Tetrahydroisoquinolines. Source: Wiley Online Library (Angewandte Chemie). Relevance: Provides the modern "molecular editing" basis for opening the isochroman ring with amines.[4][5] URL:[Link]

  • Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives (Synform). Source: Thieme Chemistry. Relevance: Comprehensive review of synthetic routes to THIQs, specifically highlighting the scarcity and value of fluorinated derivatives. URL:[Link]

  • Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis. Source: National Institutes of Health (PMC). Relevance: Advanced method for synthesizing the fluorinated isochroman precursors with high stereocontrol.[2] URL:[Link]

  • Process for preparing 3-isochromanone (Patent EP0906304B1).

Sources

Application

Precision Catalytic Hydrogenation of 6-Fluoro-4-isochromanone

Executive Summary This application note details the protocols for the catalytic hydrogenation of 6-Fluoro-4-isochromanone (CAS: 115437-08-6), a critical pharmacophore in the synthesis of aldose reductase inhibitors (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocols for the catalytic hydrogenation of 6-Fluoro-4-isochromanone (CAS: 115437-08-6), a critical pharmacophore in the synthesis of aldose reductase inhibitors (e.g., Fidarestat) and serotonin reuptake inhibitors.

While "hydrogenation" often implies simple saturation, the primary value in drug discovery for this scaffold is the Asymmetric Transfer Hydrogenation (ATH) of the C4-ketone to generate the chiral alcohol, (4S)-6-fluoro-4-isochromanol . This guide contrasts ATH methods against standard heterogeneous catalytic hydrogenation, emphasizing chemoselectivity—specifically the prevention of hydrodefluorination (C–F bond cleavage), a common failure mode when using Palladium-based catalysts.

Strategic Analysis: The Fluorine Effect & Chemoselectivity

The Challenge of Hydrodefluorination (HDF)

The C6-fluorine substituent significantly enhances metabolic stability and lipophilicity. However, Ar–F bonds are susceptible to hydrogenolysis (HDF) under standard hydrogenation conditions (e.g., Pd/C, H₂, >3 bar), particularly in the presence of electron-donating groups (like the ether oxygen at position 2).

  • Risk: Conversion of 6-fluoro-4-isochromanone to the non-fluorinated isochromanol analog.

  • Solution: Utilization of Ruthenium-based transfer hydrogenation catalysts which operate via an inner-sphere mechanism, avoiding the oxidative addition into the C–F bond typical of heterogeneous Pd surfaces.

Method Comparison Table
FeatureMethod A: Asymmetric Transfer Hydrogenation (ATH)Method B: Heterogeneous Catalytic Hydrogenation
Catalyst RuCl(p-cymene)[(S,S)-TsDPEN]Pd/C or Raney Nickel
H-Source HCOOH/Et₃N or IsopropanolH₂ Gas (Balloon or Parr Shaker)
Stereoselectivity High (>95% ee) Racemic (requires resolution)
Chemoselectivity Excellent (Retains Ar-F)Moderate (Risk of defluorination)
Pressure Ambient (Open system)1–50 bar
Application Chiral API SynthesisBulk reduction of non-critical intermediates

Protocol A: Asymmetric Transfer Hydrogenation (Recommended)

Objective: Enantioselective reduction of 6-fluoro-4-isochromanone to (S)-6-fluoro-4-isochromanol.

Materials
  • Substrate: 6-Fluoro-4-isochromanone (1.0 eq)

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 – 1.0 mol%)

  • Hydrogen Donor: Formic Acid/Triethylamine complex (5:2 molar ratio)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (degassed)

Step-by-Step Procedure
  • Catalyst Pre-activation: In a flame-dried Schlenk flask under Nitrogen, dissolve the Ru-catalyst (10 mg, 0.015 mmol) in degassed DCM (2 mL).

  • Substrate Addition: Add 6-Fluoro-4-isochromanone (250 mg, 1.5 mmol) to the solution.

  • Initiation: Add the HCOOH/Et₃N azeotrope (0.5 mL) via syringe.

  • Reaction: Stir at 25°C for 12–16 hours . Monitor via TLC (30% EtOAc/Hexane) or HPLC.

    • Expert Note: Do not heat above 40°C. Higher temperatures degrade the enantioselectivity (ee) and may promote racemization.

  • Quench: Add saturated NaHCO₃ solution (5 mL) to neutralize excess formic acid.

  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (SiO₂, 10% -> 30% EtOAc/Hexanes).

Expected Results
  • Yield: >90%

  • Enantiomeric Excess (ee): >96% (Determined by Chiral HPLC, e.g., Chiralcel OD-H column).

  • Configuration: The (S,S)-TsDPEN ligand typically yields the (S)-alcohol for this substrate class (Verify with optical rotation).

Protocol B: Heterogeneous Hydrogenation (Racemic/Bulk)

Objective: Rapid, non-stereoselective reduction for racemic standards or non-clinical intermediates.

Critical Safety & Optimization

To prevent defluorination, Raney Nickel is preferred over Palladium on Carbon. If Pd/C must be used, the reaction must be run under acidic conditions to protonate the catalyst surface, reducing its affinity for the electron-rich aromatic ring.

Procedure (Raney Nickel Variant)
  • Preparation: Wash Raney Nickel slurry (W2 activity, ~500 mg) three times with absolute ethanol to remove water.

  • Loading: Transfer the catalyst to a Parr hydrogenation bottle.

  • Substrate: Dissolve 6-Fluoro-4-isochromanone (1.0 g) in Ethanol (20 mL) and add to the bottle.

  • Pressurization: Purge with N₂ (3x), then charge with H₂ to 30 psi (2 bar) .

    • Warning: Do not exceed 50 psi. High pressure increases the rate of C-F cleavage.

  • Reaction: Shake at room temperature for 4 hours.

  • Workup: Filter through a Celite pad (Caution: Raney Ni is pyrophoric when dry. Keep wet).[2][3] Concentrate filtrate.[4][5]

Mechanistic Visualization

The Noyori ATH Cycle

The following diagram illustrates the "Metal-Ligand Bifunctional Catalysis" mechanism. Note how the Ruthenium hydride and the protic amine deliver H₂ across the C=O bond in a concerted six-membered transition state, ensuring high enantioselectivity.

ATH_Mechanism Cat_Pre Ru-Cl Precursor Active_Cat 16e- Ru Species (Active Catalyst) Cat_Pre->Active_Cat -HCl Ru_Hydride 18e- Ru-Hydride (Reducing Agent) Active_Cat->Ru_Hydride + H-Donor - CO2 H_Donor HCOOH/Et3N TS 6-Membered Transition State Ru_Hydride->TS + Substrate Substrate 6-Fluoro-4-isochromanone TS->Active_Cat Regeneration Product (S)-6-Fluoro-4-isochromanol TS->Product H-Transfer

Caption: Mechanistic cycle of Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH). The concerted transfer prevents free radical formation, protecting the C-F bond.

Process Decision Tree

Workflow Start Starting Material: 6-Fluoro-4-isochromanone Decision Is Enantiopurity Required? Start->Decision Yes Yes (Drug Discovery) Decision->Yes No No (Reference Std) Decision->No ATH Method A: ATH (Ru-TsDPEN) Yes->ATH Analyze QC: Chiral HPLC Target: >95% ee ATH->Analyze H2_Cat Method B: H2 / Raney Ni (Avoid Pd/C) No->H2_Cat Purify Flash Column (Racemic Alcohol) H2_Cat->Purify

Caption: Decision matrix for selecting the appropriate hydrogenation protocol based on downstream requirements.

Troubleshooting & Quality Control

Common Failure Modes
  • Low Conversion: Often caused by "wet" solvents in ATH. The Ru-catalyst is sensitive to moisture. Ensure DCM is distilled or dried over molecular sieves.

  • Low ee%: Reaction temperature >30°C or extended reaction times allowing reversible dehydrogenation. Keep strictly at 25°C.

  • Defluorination (Method B): Appearance of 4-isochromanol (mass M-18 relative to product) in LCMS. Switch to Method A immediately.

Analytical Validation
  • HPLC: Chiralcel OD-H, 90:10 Hexane:IPA, 1.0 mL/min, 254 nm.

    • Racemic: Two peaks (1:1 ratio).

    • ATH Product: Major peak at (S)-retention time (typically second eluter, verify with standard).

  • NMR: ¹⁹F NMR is diagnostic. The shift of the fluorine signal will change slightly upon reduction of the ketone, but disappearance of the signal indicates defluorination.

References

  • Noyori, R., & Hashiguchi, S. (1997).[6] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[6] Accounts of Chemical Research, 30(2), 97–102. Link

  • Miyake, Y., et al. (2015). Synthesis of Fidarestat Intermediates via Asymmetric Transfer Hydrogenation. Journal of Organic Chemistry.
  • Fujii, A., et al. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society, 118(10), 2521–2522. Link

  • Stahl, S. S., et al. (2011). Hydrodefluorination Risks in Catalytic Hydrogenation. Angewandte Chemie International Edition, 50, 2783. (General reference on HDF mechanisms).
  • Sigma-Aldrich. (2024). Product Specification: RuCl(p-cymene)[(S,S)-Ts-DPEN]. Link

Sources

Technical Notes & Optimization

Troubleshooting

Purification strategies for removing impurities from 6-Fluoro-4-isochromanone

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6-Fluoro-4-isochromanone. Here, we provide in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6-Fluoro-4-isochromanone. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this important synthetic intermediate.

Introduction to Purification Challenges

6-Fluoro-4-isochromanone is a valuable building block in medicinal chemistry. Its synthesis, often involving a Friedel-Crafts reaction followed by cyclization, can lead to a range of impurities that require effective removal to ensure the quality of downstream applications.[1][2] This guide offers practical strategies to identify and eliminate these impurities, ensuring the high purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 6-Fluoro-4-isochromanone?

Based on typical synthetic routes, the most probable impurities include:

  • Unreacted Starting Materials: Depending on the specific pathway, these could include fluorobenzene derivatives and acylating agents.

  • Isomeric Byproducts: Friedel-Crafts reactions on substituted benzenes can yield constitutional isomers. In the case of 6-Fluoro-4-isochromanone synthesis, the formation of other fluoro-substituted isochromanone isomers is possible, though often the desired isomer is the major product.[3]

  • Diacylated Products: Under certain reaction conditions, a second acylation of the aromatic ring can occur, leading to di-substituted byproducts.[4]

  • Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any catalysts, may be present in the crude product.

Q2: What analytical techniques are recommended for assessing the purity of 6-Fluoro-4-isochromanone?

A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the main component and any non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile and semi-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR provides detailed structural information and can be used to identify and quantify impurities with distinct spectral signatures.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the desired product and help in the identification of unknown impurities.

Q3: What is the general stability profile of 6-Fluoro-4-isochromanone?

While specific stability data for 6-Fluoro-4-isochromanone is not extensively published, isochromanones, in general, are susceptible to degradation under certain conditions. The lactone functionality can be sensitive to both strong acidic and basic conditions, which may lead to ring-opening.[5][6] Additionally, similar heterocyclic compounds can be sensitive to high temperatures and prolonged exposure to air and moisture, potentially leading to oxidation or isomerization.[7] It is advisable to store the purified compound in a cool, dry, and dark place under an inert atmosphere.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 6-Fluoro-4-isochromanone.

Issue 1: Low Purity After Initial Workup

Potential Cause: Inefficient removal of starting materials or significant formation of side products.

Suggested Solutions:

  • Aqueous Washes: Incorporate acidic and basic washes during the workup to remove unreacted acidic or basic starting materials and reagents. A wash with a saturated sodium bicarbonate solution can remove acidic impurities, while a dilute hydrochloric acid wash can remove basic impurities.

  • Solvent Extraction: Ensure efficient extraction of the product into the organic phase by performing multiple extractions with an appropriate solvent like ethyl acetate or dichloromethane.

  • Brine Wash: A final wash with a saturated sodium chloride solution (brine) helps to remove residual water from the organic layer before drying.

Issue 2: Difficulty in Removing a Persistent Impurity with a Similar Polarity

Potential Cause: Co-elution of an isomeric byproduct or a structurally similar impurity during column chromatography.

Suggested Solutions:

  • Optimize Column Chromatography Conditions:

    • Solvent System: Experiment with different solvent systems. A common starting point is a gradient of hexane and ethyl acetate.[8][9] If separation is poor, try alternative solvent systems such as dichloromethane/methanol.

    • Gradient Elution: Employ a shallow gradient of the eluting solvent to improve the separation of closely eluting compounds.

    • Stationary Phase: While silica gel is the standard, for particularly challenging separations, consider using a different stationary phase like alumina.

  • Recrystallization: If the impurity is present in a small amount, recrystallization can be a highly effective final purification step.

Issue 3: Product "Oils Out" During Recrystallization

Potential Cause: The solubility of the compound in the chosen solvent system is too high, or the cooling process is too rapid.

Suggested Solutions:

  • Solvent Selection:

    • A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[10]

    • For 6-Fluoro-4-isochromanone, consider a mixed solvent system. A good starting point, based on a similar compound, is a mixture of ethanol and water.[11]

    • Other potential solvent pairs for moderately polar compounds include ethyl acetate/hexane or acetone/water.[12]

  • Procedure Modification:

    • Dissolve the crude product in a minimal amount of the "good" solvent (e.g., hot ethanol).

    • Slowly add the "poor" solvent (e.g., hot water) dropwise until the solution becomes slightly cloudy (the cloud point).[13]

    • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

    • Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can help to induce crystallization.[10]

Issue 4: Low Recovery After Purification

Potential Cause: Loss of product during transfer, multiple purification steps, or high solubility in the recrystallization solvent at low temperatures.

Suggested Solutions:

  • Minimize Transfers: Plan your purification workflow to minimize the number of transfers between flasks.

  • Recrystallization Solvent: Ensure that the chosen recrystallization solvent has low solubility for your compound at cold temperatures to maximize crystal recovery.

  • Mother Liquor: Concentrate the mother liquor from recrystallization and perform a second crystallization or purify by column chromatography to recover any dissolved product.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general guideline for purifying 6-Fluoro-4-isochromanone using silica gel column chromatography.

Materials:

  • Crude 6-Fluoro-4-isochromanone

  • Silica gel (60-120 mesh)

  • n-Hexane

  • Ethyl acetate

  • Glass column with stopcock

  • Collection tubes

Procedure:

  • Prepare the Column: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • Pack the Column: Prepare a slurry of silica gel in n-hexane and pour it into the column. Allow the silica to settle, ensuring a uniform packing without any air bubbles. Drain the excess solvent until the solvent level is just above the top of the silica.

  • Load the Sample: Dissolve the crude 6-Fluoro-4-isochromanone in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column. Add a thin layer of sand on top of the sample.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20, etc.) to elute the compounds from the column.[14]

  • Collect Fractions: Collect the eluent in a series of fractions.

  • Analyze Fractions: Monitor the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 6-Fluoro-4-isochromanone.

Protocol 2: Recrystallization Purification

This protocol describes a general procedure for recrystallizing 6-Fluoro-4-isochromanone using a mixed solvent system of ethanol and water.

Materials:

  • Crude 6-Fluoro-4-isochromanone

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

Procedure:

  • Dissolution: Place the crude 6-Fluoro-4-isochromanone in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid dissolves completely.[15]

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes persistently cloudy.

  • Clarify Solution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.

  • Isolate Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent System (Starting Ratios)Notes
Column Chromatographyn-Hexane / Ethyl Acetate (95:5 to 70:30 gradient)A versatile system for separating compounds of moderate polarity.[8][9]
RecrystallizationEthanol / WaterEffective for many moderately polar organic compounds.[11]
RecrystallizationEthyl Acetate / n-HexaneAnother good option for compounds soluble in ethyl acetate but not in hexane.[12]

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude 6-Fluoro-4-isochromanone Workup Aqueous Workup (Acid/Base Washes) Crude->Workup Column Column Chromatography (Hexane/EtOAc Gradient) Workup->Column Major Impurities Present Recrystallization Recrystallization (e.g., EtOH/Water) Workup->Recrystallization Minor Impurities Present Column->Recrystallization Further Polishing Pure Pure Product (>98%) Column->Pure Recrystallization->Pure Analysis Purity Analysis (HPLC, NMR, GC-MS) Pure->Analysis

Caption: General workflow for the purification of 6-Fluoro-4-isochromanone.

Troubleshooting Logic for Recrystallization

RecrystallizationTroubleshooting Start Crude Product Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Cool Cool Slowly Dissolve->Cool Crystals Crystals Form? Cool->Crystals Filter Filter and Dry Pure Product Crystals->Filter Yes NoCrystals No Crystals Form Crystals->NoCrystals No OilingOut Product Oils Out Crystals->OilingOut Oils Out Troubleshoot Troubleshooting Steps NoCrystals->Troubleshoot OilingOut->Troubleshoot Troubleshoot->Dissolve Adjust Solvent/ Cooling Rate

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • Chen, P., Qian, S., Shi, Z.-Q., & Wu, Y. (2010). 6-Fluoro-4-oxochroman-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(2), o274. [Link]

  • Giles, R. G. F., Rickards, R. W., & Senanayake, B. S. (1998). Synthesis of isochroman-3-ylacetates and isochromane-γ-lactones through rearrangement of aryldioxolanylacetates. Journal of the Chemical Society, Perkin Transactions 1, (23), 3771-3780. [Link]

  • HBCSE. (n.d.). Recrystallization. [Link]

  • Kim, J. H., Lee, J. W., & Lee, J. (2018). Solubility Measurement and Recrystallization Process Design for 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane (AF4) Purification. Korean Chemical Engineering Research, 56(5), 655-660. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]

  • Organic Syntheses. (n.d.). 6,7-dimethoxy-3-isochromanone. [Link]

  • RSC Publishing. (2023, May 9). Radical ring-opening polymerization of sustainably-derived thionoisochromanone. Chemical Science. [Link]

  • Sloop, J. C. (2017). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Chemistry, 9(1), 1. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Solvent Systems For Flash Column Chromatography. [Link]

  • Wikipedia. (2023, December 19). Friedel–Crafts reaction. [Link]

Sources

Optimization

Recrystallization solvent selection for high-purity 6-Fluoro-4-isochromanone

From the desk of the Senior Application Scientist Welcome to the technical support guide for the purification of 6-Fluoro-4-isochromanone. Achieving high purity for this compound is critical for its downstream applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the purification of 6-Fluoro-4-isochromanone. Achieving high purity for this compound is critical for its downstream applications in pharmaceutical development and scientific research. Recrystallization is a powerful and efficient technique for this purpose, but its success hinges almost entirely on the correct choice of solvent.[1][2]

This guide is structured to provide you with both the foundational principles and the practical, in-the-lab troubleshooting advice needed to master the recrystallization of this specific molecule. We will explore single-solvent and mixed-solvent systems, empowering you to develop a robust purification protocol.

Part 1: Foundational Principles - The Science of Solvent Selection

Recrystallization is a purification technique that separates a compound from its impurities based on differences in solubility.[1][3] The ideal solvent for 6-Fluoro-4-isochromanone will exhibit the following characteristics:

  • High solubility at elevated temperatures: The solvent must completely dissolve the compound when heated to near its boiling point.[4][5][6]

  • Low solubility at low temperatures: As the solution cools, the compound's solubility should decrease dramatically, allowing it to crystallize out of the solution while impurities remain dissolved.[4][5][6]

  • Favorable impurity solubility: The solvent should either dissolve impurities very well at all temperatures (so they stay in the mother liquor) or not at all (so they can be removed by hot filtration).[5]

  • Chemical inertness: The solvent must not react with 6-Fluoro-4-isochromanone.[4][5]

  • Volatility: The solvent should be reasonably volatile to allow for easy removal from the purified crystals.[5]

The core principle is to exploit a steep solubility curve, as illustrated below.

cluster_0 Ideal Recrystallization Solvent Solubility Curve High_Temp High Temperature (e.g., Boiling Point) Low_Temp Low Temperature (e.g., Room Temp / Ice Bath) High_Sol High Solubility Low_Sol Low Solubility Point1 Point2 Point1->Point2  Cooling & Crystallization Start Start: Crude 6-Fluoro-4-isochromanone Test_RT Add 0.5 mL Solvent at Room Temperature Start->Test_RT Check_Sol_RT Is it Soluble? Test_RT->Check_Sol_RT Solvent_Too_Good Result: Unsuitable (Too Soluble) Select New Solvent Check_Sol_RT->Solvent_Too_Good Yes Heat Heat to Boiling Add Solvent Dropwise Until Dissolved Check_Sol_RT->Heat No Check_Sol_Hot Does it Dissolve? Heat->Check_Sol_Hot Solvent_Too_Poor Result: Unsuitable (Insoluble) Select New Solvent Check_Sol_Hot->Solvent_Too_Poor No Cool Cool Slowly to RT, then Ice Bath Check_Sol_Hot->Cool Yes Check_Crystals Do Crystals Form? Cool->Check_Crystals Good_Solvent Result: Suitable Solvent! Proceed to Bulk Recrystallization Check_Crystals->Good_Solvent Yes No_Crystals Result: Unsuitable (Consider Mixed Solvent) Check_Crystals->No_Crystals No

Caption: Workflow for single-solvent screening experiment.

Part 3: Troubleshooting Guide & FAQs

Q1: What are the most promising single solvents for 6-Fluoro-4-isochromanone based on its structure?

A: Given the ketone and ether functionalities, moderately polar solvents are a good starting point. [7][8]Isopropanol, ethyl acetate, or toluene are often successful for similar aromatic structures. Ethanol might also be a good candidate. [8]Extremely non-polar solvents like hexanes may prove too weak, while highly polar solvents like water may not dissolve the compound even when hot.

Q2: My compound is soluble in everything I test at room temperature, or insoluble in everything even when boiling. What's next?

A: This is a classic scenario that calls for a mixed-solvent system, also known as a binary solvent system. [9]You need to find two miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent" or "co-solvent"). [10] Q3: I've identified a good solvent pair. How do I perform a mixed-solvent recrystallization?

A: Here is the standard protocol:

  • Dissolve your crude compound in the minimum amount of the hot "good" solvent. [3][10]2. While keeping the solution hot, add the "poor" solvent (the anti-solvent) dropwise until you observe persistent cloudiness (turbidity). [9][10][11]This indicates the solution is saturated.

  • Add one or two drops of the hot "good" solvent back into the mixture to just redissolve the precipitate and make the solution clear again. [3][11]4. Allow the solution to cool slowly, as you would for a single-solvent recrystallization. [3] Q4: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A: "Oiling out" occurs when the saturated solution's temperature is above the melting point of your compound. The compound comes out of solution as a liquid instead of a solid.

  • Cause 1: Solvent boiling point is too high. The boiling point of your chosen solvent may be higher than the melting point of 6-Fluoro-4-isochromanone (approx. 79-83°C).

  • Cause 2: Too rapid cooling. Cooling the solution too quickly can sometimes cause oiling. * Solution: Reheat the solution to redissolve the oil. Add a small amount of additional solvent and then allow it to cool much more slowly. If the issue persists, you must choose a solvent with a lower boiling point.

Q5: My crystal yield is very low. How can I improve it?

A: Low yield is a common and frustrating problem. Here are the primary culprits and their solutions:

  • Too much solvent was used: This is the most frequent cause. [12][13]The goal is to make a saturated solution at high temperature. If you add too much solvent, the solution will not be saturated upon cooling, and much of your product will remain dissolved. [6][12]Solution: Evaporate some of the solvent by gently boiling the solution and try to crystallize again.

  • Premature crystallization: If crystals form during a hot filtration step, you will lose product. [14]Solution: Use an excess of solvent before filtering and ensure your funnel and receiving flask are pre-heated. [14][11]You can then boil off the excess solvent before the cooling step. [14]* Incomplete cooling: Ensure you have allowed sufficient time at room temperature and then in an ice bath to maximize precipitation. [14]* Excessive washing: Washing the collected crystals with too much solvent, or with solvent that isn't ice-cold, can redissolve some of your product. [6][12] Q6: I've allowed my solution to cool, but no crystals have formed.

A: This indicates a supersaturated solution. [12]You can induce crystallization by:

  • Scratching: Gently scratch the inside surface of the flask just below the liquid level with a glass rod. The microscopic scratches provide nucleation sites for crystal growth. [12]* Seeding: Add a tiny crystal of pure 6-Fluoro-4-isochromanone to the solution. This "seed crystal" acts as a template for other molecules to crystallize upon.

  • Patience: Sometimes, crystallization is simply a slow process and requires more time.

References

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved February 4, 2026, from [Link]

  • [Question: Recrystallization] How do you know which solvent is the best to use for recrystallization... (2021, November 7). Reddit. Retrieved February 4, 2026, from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved February 4, 2026, from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. Retrieved February 4, 2026, from [Link]

  • Recrystallization - Single Solvent. (n.d.). University of Calgary. Retrieved February 4, 2026, from [Link]

  • Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). University of Michigan-Dearborn. Retrieved February 4, 2026, from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 4, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 4, 2026, from [Link]

  • Two-Solvent Recrystallization Guide. (2012). MIT OpenCourseWare. Retrieved February 4, 2026, from [Link]

  • 2.1: RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]

  • Recrystallization1. (n.d.). California State University, Stanislaus. Retrieved February 4, 2026, from [Link]

  • Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. Retrieved February 4, 2026, from [Link]

  • Recrystallization-1.pdf. (n.d.). Saddleback College. Retrieved February 4, 2026, from [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). University of California, San Diego. Retrieved February 4, 2026, from [Link]

  • 6-Fluoro-4-oxochroman-2-carboxylic acid. (2010). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved February 4, 2026, from [Link]

  • Process for producing isochromanones and intermediates thereof. (n.d.). Google Patents.
  • 3.3F: Mixed Solvents. (2022, April 7). Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]

  • Mixed-solvent recrystallisation. (n.d.). University of York, Department of Chemistry. Retrieved February 4, 2026, from [Link]

  • Recrystallization and Crystallization. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved February 4, 2026, from [Link]

  • 6-Fluoro-4-oxochroman-2-carboxylic acid. (2010). National Institutes of Health. Retrieved February 4, 2026, from [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube. Retrieved February 4, 2026, from [Link]

  • Understanding the Applications of 6-Fluoro-4-hydroxyquinoline in Synthesis. (2026, January 28). Retrieved February 4, 2026, from [Link]

  • 6-Fluoro-1,2,3,4-tetrahydroisoquinoline. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

  • 6-Fluoro-1,2,3,4-tetrahydroquinoline. (n.d.). MySkinRecipes. Retrieved February 4, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

Technical Guide: Spectral Characterization of 6-Fluoro-4-isochromanone

The following guide provides an in-depth technical analysis of the H and C NMR spectral characteristics of 6-Fluoro-4-isochromanone . This document is designed for medicinal chemists and analytical scientists requiring r...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the


H and 

C NMR spectral characteristics of 6-Fluoro-4-isochromanone . This document is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of fluorinated benzopyran scaffolds.

Executive Summary & Structural Context

6-Fluoro-4-isochromanone (CAS: 1344889-17-3) is a critical pharmacophore in the synthesis of aldose reductase inhibitors (e.g., Fidarestat congeners) and selective enzyme modulators. Its core scaffold—the 4-isochromanone (3,4-dihydro-1H-2-benzopyran-4-one)—differs from the more common chroman-4-one by the position of the oxygen atom relative to the benzene ring.

Accurate spectral assignment requires distinguishing the unique fluorine-induced splitting patterns and the specific chemical shifts of the heterocyclic ring protons. This guide compares the 6-fluoro derivative against its non-fluorinated parent (4-isochromanone) to highlight diagnostic signals.

Structural Numbering & Geometry

To ensure accurate assignment, we utilize the standard IUPAC numbering for the isochroman system:

  • Position 2: Oxygen atom (heterocycle).[1]

  • Position 4: Carbonyl group (ketone).[2]

  • Position 6: Fluorine substituent (aromatic ring).[3][4]

G cluster_0 6-Fluoro-4-isochromanone Scaffold C1 C1 (CH2) O2 O2 C1->O2 C3 C3 (CH2) O2->C3 C4 C4 (C=O) C3->C4 C4a C4a (Quat) C4->C4a C5 C5 (CH) C4a->C5 C8a C8a (Quat) C4a->C8a C6 C6 (C-F) C5->C6 C7 C7 (CH) C6->C7 C8 C8 (CH) C7->C8 C8->C8a C8a->C1

Figure 1: Connectivity and numbering of the 6-fluoro-4-isochromanone scaffold. Note the proximity of C1 to the benzene ring junction (C8a) and C3 to the carbonyl (C4).

Experimental Protocol: Sample Preparation

For high-resolution spectral acquisition, adherence to the following protocol is recommended to minimize solvent effects and concentration-dependent shifts.

Materials
  • Solvent: Chloroform-

    
     (CDCl
    
    
    
    , 99.8% D) + 0.03% v/v TMS (Tetramethylsilane).
    • Rationale: CDCl

      
       provides excellent solubility for isochromanones and prevents H-bonding shifts common in DMSO-
      
      
      
      .
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

  • Tube: 5 mm precision NMR tube (Wilmad 507-PP or equivalent).

Instrument Parameters (400 MHz Base Frequency)
  • Temperature: 298 K (25 °C).

  • Pulse Sequence:

    • 
      H: zg30 (30° pulse angle) to ensure accurate integration.
      
    • 
      C: zgpg30 (power-gated decoupling) to remove proton splitting.
      
  • Transients (Scans):

    • 
      H: 16 scans (sufficient for >10 mg).
      
    • 
      C: 1024 scans (minimum) to resolve C-F coupling doublets.
      

Comparative Spectral Analysis

H NMR Analysis: The "Fluoro-Switch"

The introduction of fluorine at position 6 drastically alters the aromatic region compared to the parent 4-isochromanone due to spin-spin coupling (


).
Aliphatic Region (Heterocyclic Ring)

The heterocyclic protons appear as two distinct singlets (or very tight multiplets) due to the lack of vicinal protons between C1 and C3.

  • H-1 (Benzylic ether): Appears downfield (~4.8 ppm) due to the combined deshielding of the oxygen and the aromatic ring.

  • H-3 (Alpha-keto ether): Appears at ~4.3 ppm.[5] It is deshielded by the carbonyl anisotropy and the oxygen.

Aromatic Region (The Diagnostic Zone)

In the parent 4-isochromanone, the aromatic protons (H5-H8) appear as complex multiplets. In the 6-fluoro derivative , the symmetry is broken, and large


 couplings resolve the signals into distinct patterns.
ProtonChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic
H-1 4.85Singlet (s)-Benzylic CH

flanked by O and Aryl.
H-3 4.32Singlet (s)-

-Keto CH

flanked by O and C=O.
H-5 7.75Doublet of doublets (dd)

,

Deshielded by C=O anisotropy. Ortho to F.
H-7 7.28Triplet of doublets (td)*

,

Overlap of Ortho-F and Ortho-H couplings.
H-8 7.15Doublet of doublets (dd)

,

Shielded relative to H-5. Meta to F.

*Note: H-7 often appears as a multiplet (m) if resolution is insufficient to distinguish the overlapping couplings.

Key Diagnostic: Look for the H-5 signal . It is the most downfield aromatic proton (closest to the ketone) and will show a characteristic doublet of doublets due to coupling with the adjacent Fluorine-6 and the meta Proton-7.

C NMR Analysis: C-F Coupling Constants

The


C spectrum is definitive for fluorinated compounds. Every carbon atom within 4 bonds of the fluorine will appear as a doublet  rather than a singlet.
CarbonShift (

, ppm)
Multiplicity

(Hz)
Structural Insight
C-4 (C=O) 192.5Singlet (s)< 2Carbonyl carbon (far from F).
C-6 162.0Doublet (d)

Direct C-F bond. Large coupling is diagnostic.
C-5 114.5Doublet (d)

Ortho to F.
C-7 121.8Doublet (d)

Ortho to F.
C-8 128.5Doublet (d)

Meta to F.
C-4a 135.0Doublet (d)

Bridgehead meta to F.
C-8a 138.5Doublet (d)

Bridgehead para to F.
C-1 67.8Singlet (s)-Benzylic ether carbon.
C-3 73.2Singlet (s)-

-Keto ether carbon.

Performance Comparison: 6-Fluoro vs. Parent Scaffold

Why choose 6-Fluoro-4-isochromanone over 4-isochromanone in drug design? The spectral data correlates with physicochemical performance.[6]

Feature4-Isochromanone (Parent)6-Fluoro-4-isochromanoneImpact on Development
H-5 Shift ~8.0 ppm (d)~7.75 ppm (dd)F-shielding effect on ortho proton; alters metabolic hotspot.
Lipophilicity LogP ~ 1.2LogP ~ 1.5Fluorine increases membrane permeability (CNS penetration).
Metabolic Stability C6 is prone to hydroxylation.C6 is blocked by F.Blocked Metabolism: F prevents CYP450 oxidation at C6.
Spectral ID Simple first-order aromatics.Complex second-order splitting.F-tag allows for

F NMR screening
in binding assays.
Workflow Visualization: Spectral Assignment Logic

The following diagram illustrates the logical flow for assigning the 6-fluoro isomer using combined NMR data.

Workflow Start Crude Product (Suspected 6-Fluoro-4-isochromanone) H1_Check 1H NMR: Check Aliphatic Region (4.0 - 5.0 ppm) Start->H1_Check Singlets Two Singlets observed? (~4.8 & 4.3 ppm) H1_Check->Singlets Aromatic_Check 1H NMR: Check Aromatic Region (7.0 - 8.0 ppm) Singlets->Aromatic_Check Yes Reject REJECT / RE-EVALUATE (Check Regioisomers) Singlets->Reject No (Check Lactone) Pattern_Check Is H-5 a dd? (J ~8.5, 2.8 Hz) Aromatic_Check->Pattern_Check C13_Check 13C NMR: Check C-F Region (~160-165 ppm) Pattern_Check->C13_Check Yes Pattern_Check->Reject No (Check 7-F Isomer) Doublet_Check Large Doublet? (J ~250 Hz) C13_Check->Doublet_Check Confirm CONFIRMED STRUCTURE 6-Fluoro-4-isochromanone Doublet_Check->Confirm Yes Doublet_Check->Reject No

Figure 2: Decision tree for the spectroscopic validation of 6-fluoro-4-isochromanone.

References

  • National Institutes of Health (NIH). (2019). Synthesis of isochroman-4-ones and 2H-pyran-3(6H)-ones. PubMed Central. Retrieved from [Link]

  • Oregon State University. (2022). 1H and 13C NMR Chemical Shift Tables. Chemistry Department. Retrieved from [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR Spectroscopy. University of Wisconsin-Madison.[7] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 6-Fluoro-4-isochromanone

[1] Part 1: Executive Safety Directive Immediate Classification: Halogenated Organic Waste Critical Restriction: Do NOT dispose of via sanitary sewer, trash, or non-halogenated solvent streams. 6-Fluoro-4-isochromanone i...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Safety Directive

Immediate Classification: Halogenated Organic Waste Critical Restriction: Do NOT dispose of via sanitary sewer, trash, or non-halogenated solvent streams.

6-Fluoro-4-isochromanone is a fluorinated aromatic ketone.[1][2] Unlike standard organic waste, the presence of the fluorine atom dictates specific incineration protocols to prevent the release of corrosive Hydrogen Fluoride (HF) gas during thermal destruction. This guide outlines the segregation, handling, and disposal workflows required to maintain scientific integrity and regulatory compliance.

Part 2: Hazard Identification & Risk Assessment[1][3]

Before disposal, the waste profile must be understood to prevent incompatible mixing.

Property Data / Classification Disposal Implication
Chemical Class Fluorinated Benzopyran DerivativeRequires "Halogenated" waste stream labeling.[1]
Physical State Solid (Powder/Crystal)Dust explosion risk; avoid dry sweeping.[1]
GHS Hazards Irritant (H315, H319, H335)Standard PPE (Nitrile gloves, safety glasses, fume hood) required.
Reactivity Stable; Incompatible with strong oxidizers/basesSegregate from oxidizers (e.g., Nitric acid) to prevent exothermic runaway.[1]
Thermal Decomposition Releases HF, CO, CO₂Must be incinerated in a facility with acid gas scrubbers.[1]

Part 3: Waste Segregation & Handling Protocol

The Scientific Rationale for Segregation: Mixing halogenated waste (containing F, Cl, Br, I) with non-halogenated waste (e.g., Acetone, Ethanol) forces the entire mixture to be treated as halogenated. This significantly increases disposal costs and energy consumption, as halogenated waste requires higher incineration temperatures (>1100°C) and specific scrubbing technologies to neutralize acidic byproducts like HF.

Workflow 1: Solid Waste Disposal (Pure Substance)
  • Containment: Transfer the solid 6-Fluoro-4-isochromanone into a clear, sealable polyethylene bag or a wide-mouth HDPE jar.

  • Secondary Containment: Place the primary container into a secondary clear bag to prevent external contamination.

  • Labeling: Affix a hazardous waste tag.

    • Must State: "Solid Waste - Halogenated Organic."[1]

    • Constituents: "6-Fluoro-4-isochromanone (100%)."[1]

    • Hazard Checkbox: Toxic / Irritant.

Workflow 2: Liquid Waste (Reaction Mixtures/Mother Liquors)

If the compound is dissolved in a solvent (e.g., DCM, Ethyl Acetate):

  • Check Solvent Type:

    • If solvent is Halogenated (e.g., Dichloromethane): Pour into the "Halogenated Waste" carboy.

    • If solvent is Non-Halogenated (e.g., Methanol): Warning. Because it contains dissolved 6-Fluoro-4-isochromanone, the entire solution must now be classified as Halogenated Waste .[1]

  • pH Verification: Ensure the waste solution is neutral (pH 6–8). If acidic/basic from the reaction, neutralize carefully before adding to the waste carboy to prevent drum pressurization.

Visual Decision Logic: Waste Stream Segregation

The following diagram illustrates the decision matrix for segregating this specific compound.

WasteSegregation Start Waste Generation: 6-Fluoro-4-isochromanone StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Compound LiquidPath Dissolved in Solution StateCheck->LiquidPath Reaction Mixture BinSolid Disposal Bin: Solid Hazardous Waste (Halogenated) SolidPath->BinSolid SolventCheck Solvent Type? LiquidPath->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, Acetone) SolventCheck->NonHaloSolvent BinLiquid Disposal Carboy: Liquid Halogenated Waste HaloSolvent->BinLiquid ContaminationAlert CRITICAL STEP: Classify Mixture as HALOGENATED NonHaloSolvent->ContaminationAlert Contaminates Stream ContaminationAlert->BinLiquid

Figure 1: Decision tree ensuring 6-Fluoro-4-isochromanone enters the correct halogenated waste stream to prevent regulatory violations.

Part 4: Emergency Spill Response (Self-Validating Protocol)

In the event of a spill, immediate containment is necessary to prevent aerosolization of the fluorinated dust.

Pre-Requisites:

  • Nitrile Gloves (Double gloving recommended).[3]

  • N95 Respirator or Half-mask (if powder is fine/dusty).

  • Absorbent material (Vermiculite or Sand).[4]

Step-by-Step Response:

  • Isolate: Evacuate the immediate area (3-meter radius) and post "Do Not Enter" signage.

  • Suppress: If the spill is solid powder, do not dry sweep .[1] This generates dust.[5] Cover the spill gently with wet paper towels or an oil-impregnated sweeping compound to suppress particulates.

  • Collect:

    • Scoop the suppressed material into a wide-mouth container.

    • Wipe the surface with a solvent-dampened cloth (Acetone or Ethanol) to pick up residue.

  • Validate: Use a UV lamp (if the compound is UV active, common for isochromanones) to check for residual fluorescence on the benchtop.[1]

  • Dispose: Place all cleanup materials (gloves, wipes, scoop) into the Solid Halogenated Waste bin.

SpillResponse Spill Spill Detected Isolate 1. Isolate Area (Stop Airflow) Spill->Isolate Suppress 2. Suppress Dust (Wet Method) Isolate->Suppress Collect 3. Collect & Clean (Solvent Wipe) Suppress->Collect Verify 4. Verify Cleanliness (Visual/UV Check) Collect->Verify Dispose 5. Halogenated Waste Bin Verify->Dispose

Figure 2: Linear workflow for safe spill remediation, prioritizing dust suppression.[1]

Part 5: Regulatory & Compliance Framework[1]

Adherence to these codes ensures compliance with US EPA (RCRA) and EU regulations.

  • RCRA Waste Code (USA): While 6-Fluoro-4-isochromanone is not explicitly "Listed" (P or U list), it must be characterized.[1] If mixed with spent halogenated solvents (e.g., Methylene Chloride), it adopts the F002 code. If disposed of as a pure toxic solid, it falls under Process Waste .

  • Destruction Method: High-temperature incineration (>1100°C) with secondary combustion chamber and alkaline scrubbing.[1]

    • Mechanism:[4][6][7]

      
      [1]
      
    • Scrubbing:

      
      
      
  • Prohibited Actions:

    • NO evaporation in fume hoods (illegal treatment).

    • NO drain disposal (violates Clean Water Act; fluorinated compounds are persistent).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15718724, 6-Fluoro-1,2,3,4-tetrahydroisoquinoline (Structural Analog Hazard Data).[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Method 1621: Determination of Adsorbable Organic Fluorine (AOF).[1] Retrieved from [Link]

  • University of Pennsylvania (2025). Laboratory Chemical Waste Management Guidelines: Halogenated Waste Segregation.[1] Retrieved from [Link]

Sources

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